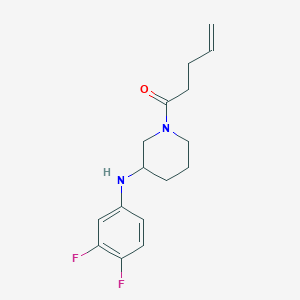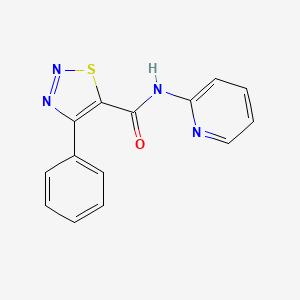
4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells.
作用機序
4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide inhibits the activity of BMI-1 by binding to a specific site on the protein. This binding prevents BMI-1 from interacting with other proteins and carrying out its normal cellular functions. BMI-1 is known to regulate the expression of various genes that are involved in cell proliferation, differentiation, and survival. By inhibiting BMI-1, this compound disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
実験室実験の利点と制限
One advantage of 4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide is its specificity for BMI-1, which allows for targeted inhibition of cancer stem cells. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
将来の方向性
There are several future directions for research on 4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of BMI-1. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, combination therapies involving this compound and other cancer treatments are also being explored as a potential strategy to improve cancer treatment outcomes.
合成法
The synthesis of 4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide is a multi-step process that involves the reaction of various reagents to form the final product. The synthesis begins with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with 4-phenyl-1,2,3-thiadiazole-5-amine to form the desired product, this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, which is overexpressed in many types of cancer and is associated with cancer stem cells. Cancer stem cells are a small population of cells within a tumor that have the ability to self-renew and differentiate into various cell types, including those that make up the bulk of the tumor. By targeting BMI-1, this compound has the potential to eliminate cancer stem cells and prevent tumor recurrence.
特性
IUPAC Name |
4-phenyl-N-pyridin-2-ylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-14(16-11-8-4-5-9-15-11)13-12(17-18-20-13)10-6-2-1-3-7-10/h1-9H,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWAQURMIKVMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[5-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzoxazol-2-yl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6017593.png)
![5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide](/img/structure/B6017599.png)
![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6017614.png)
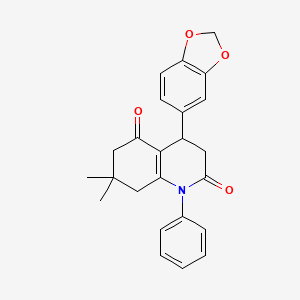
![(3-chlorophenyl){1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017636.png)
![1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B6017638.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6017643.png)
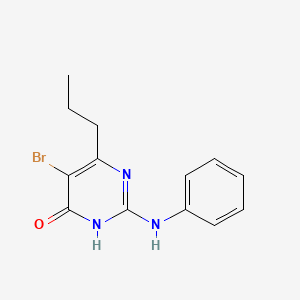
![3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6017652.png)

![1-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6017661.png)
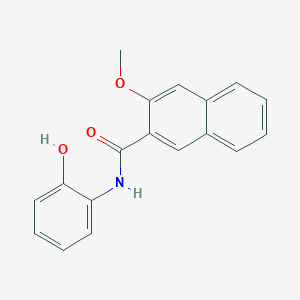
![(2-{5-[(3-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B6017664.png)
